2-Chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide is a synthetic organic compound with the molecular formula C14H16ClF2NO. This compound is characterized by the presence of a cyclobutyl ring substituted with a 2,6-difluorophenyl group and a chloro-substituted propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane derivative.
Introduction of the 2,6-Difluorophenyl Group: The cyclobutyl intermediate is then subjected to a Friedel-Crafts alkylation reaction with 2,6-difluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Formation of the Propanamide Moiety: The resulting intermediate is reacted with a chloro-substituted propanamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido, thiocyanato, or amino derivatives.
Oxidation Products: Oxidized forms such as carboxylic acids or ketones.
Reduction Products: Reduced forms such as alcohols or amines.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-difluorophenyl)propanamide: Lacks the cyclobutyl ring, resulting in different chemical and biological properties.
N-[[1-(2,6-Difluorophenyl)cyclobutyl]methyl]acetamide: Contains an acetamide moiety instead of a propanamide moiety, leading to variations in reactivity and biological activity.
2-Chloro-N-(2,6-difluorophenyl)cyclobutanecarboxamide: Features a carboxamide group instead of a propanamide group, affecting its chemical behavior and applications.
Uniqueness
2-Chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide is unique due to its specific combination of a cyclobutyl ring, 2,6-difluorophenyl group, and chloro-substituted propanamide moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it valuable for various research applications.
Properties
IUPAC Name |
2-chloro-N-[[1-(2,6-difluorophenyl)cyclobutyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF2NO/c1-9(15)13(19)18-8-14(6-3-7-14)12-10(16)4-2-5-11(12)17/h2,4-5,9H,3,6-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDNYSQBSIBURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCC1)C2=C(C=CC=C2F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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